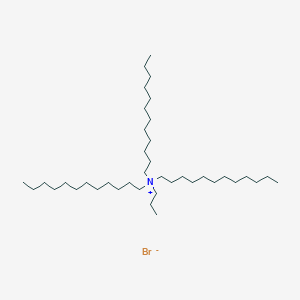
N,N-Didodecyl-N-propyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-N-propyldodecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a phase transfer catalyst. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic ammonium head, making it effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-N-propyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of dodecylamine with 1-bromododecane and propyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or toluene, with the presence of a base like sodium hydroxide to neutralize the formed hydrogen bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N,N-Didodecyl-N-propyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include moderate temperatures and the presence of a solvent like ethanol or water.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, usually under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Reduction Reactions: Reduction usually results in the formation of the corresponding amine or alkane derivatives.
Scientific Research Applications
Chemistry: N,N-Didodecyl-N-propyldodecan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the preparation of nanoparticles and as a surfactant in emulsion polymerization.
Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids. It is also utilized in the preparation of liposomes and other vesicular systems for drug delivery studies.
Medicine: The compound has potential applications in drug formulation and delivery, particularly in enhancing the solubility and stability of hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: Industrially, this compound is used in the formulation of cleaning agents, disinfectants, and fabric softeners. Its surfactant properties make it valuable in various applications, including oil recovery and wastewater treatment.
Mechanism of Action
The mechanism of action of N,N-Didodecyl-N-propyldodecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil phases, thereby stabilizing emulsions and dispersions. In biological systems, it interacts with lipid membranes, disrupting their structure and increasing permeability. This action is particularly useful in solubilizing membrane proteins and enhancing drug delivery.
Comparison with Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- Di-n-dodecyl dimethylammonium bromide
- Dodecyltrimethylammonium bromide
Comparison: N,N-Didodecyl-N-propyldodecan-1-aminium bromide is unique due to its specific combination of long hydrophobic chains and a propyl group, which enhances its surfactant properties compared to similar compounds. While other quaternary ammonium compounds like N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide and dodecyltrimethylammonium bromide also exhibit surfactant properties, the presence of the propyl group in this compound provides additional steric hindrance, potentially leading to different interaction profiles and applications.
Properties
CAS No. |
54884-44-5 |
|---|---|
Molecular Formula |
C39H82BrN |
Molecular Weight |
645.0 g/mol |
IUPAC Name |
tridodecyl(propyl)azanium;bromide |
InChI |
InChI=1S/C39H82N.BrH/c1-5-9-12-15-18-21-24-27-30-33-37-40(36-8-4,38-34-31-28-25-22-19-16-13-10-6-2)39-35-32-29-26-23-20-17-14-11-7-3;/h5-39H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
COORVQLHJGAVKD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















